2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound is systematically named 2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride , adhering to IUPAC nomenclature rules for substituted benzamides. Its CAS Registry Number is 2418691-01-5 , and it is represented by the SMILES notation COC1=CC(=C(C=C1)C(=O)NCC2CCNCC2)OC.Cl. The hydrochloride salt form is denoted by the suffix ".hydrochloride" to indicate the presence of a chloride counterion, which enhances solubility and stability in aqueous environments.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃ClN₂O₃ | |
| Molecular Weight | 314.81 g/mol | |
| CAS Number | 2418691-01-5 |
Molecular Architecture and Functional Group Analysis
The molecular architecture comprises a benzamide backbone substituted with:
- 2,4-Dimethoxy groups : Electron-donating methoxy (-OCH₃) groups at positions 2 and 4 of the aromatic ring, which influence electronic properties and receptor interactions.
- Piperidin-4-ylmethyl substituent : A secondary amine linked via a methylene bridge to the amide nitrogen, introducing steric and conformational complexity.
Key Functional Groups :
- Amide group (C=O-N): Critical for hydrogen bonding and bioactivity.
- Piperidine ring : A six-membered saturated heterocycle in equilibrium between chair and boat conformations.
- Methoxy groups : Enhance solubility and modulate electronic density on the aromatic ring.
Crystallographic Profile and Solid-State Properties
While specific crystallographic data for 2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride is unavailable, insights can be drawn from structurally related compounds:
Piperidine Ring Conformation :
Interspecies Interactions :
Tautomerism and Stereochemical Considerations
Tautomerism :
- The amide group does not exhibit tautomerism under standard conditions due to resonance stabilization.
- Methoxy groups are fixed in their positions (2,4-substituents), precluding isomerism.
Stereochemical Implications :
- Piperidin-4-ylmethyl group : The substituent is attached to the piperidine nitrogen at the equatorial position in the chair conformation, minimizing steric strain.
- Chiral centers : The compound lacks stereogenic centers, as the piperidine ring’s symmetry and substituent positions do not create chirality.
Properties
IUPAC Name |
2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-19-12-3-4-13(14(9-12)20-2)15(18)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGRBKMBPJGXDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2CCNCC2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with piperidine and formaldehyde under acidic conditions to form the corresponding benzamide. The hydrochloride salt is then formed by treating the benzamide with hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C)
Solvent: Common solvents include methanol or ethanol
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as recrystallization or chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Hydrolysis of the Benzamide Moiety
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding 2,4-dimethoxybenzoic acid and 4-(aminomethyl)piperidine hydrochloride.
The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the piperidine hydrochloride acting as a leaving group. Acidic conditions favor protonation of the amide oxygen, while basic conditions deprotonate water to enhance nucleophilicity .
Reactivity of the Piperidine Ring
The piperidine moiety can participate in nucleophilic reactions when deprotonated.
Aza-Michael Addition
In the presence of α,β-unsaturated carbonyl compounds (e.g., divinyl ketones), the free amine undergoes a double aza-Michael reaction to form chiral 4-piperidone derivatives .
| Substrate | Reagents | Products | Stereochemistry | Yield |
|---|---|---|---|---|
| Divinyl ketone (e.g., 7c ) | THF, 0°C → rt, 16 hrs | Chiral 2-substituted 4-piperidone (8 ) | R/S configuration at C2 | 72–88% |
This reaction requires prior neutralization of the hydrochloride salt (e.g., using NaHCO₃) to liberate the free amine .
Alkylation/Acylation
The secondary amine reacts with alkyl halides or acyl chlorides:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12 hrs | N-Methyl-4-(aminomethyl)piperidine derivative |
| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C, 2 hrs | N-Acetyl-4-(aminomethyl)piperidine derivative |
Electrophilic Aromatic Substitution (EAS)
The methoxy-substituted benzene ring directs electrophiles to the ortho/para positions, though steric hindrance from existing substituents limits reactivity.
| Reaction | Reagents | Position | Products | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 5-Nitro-2,4-dimethoxybenzamide derivative | 50–60% |
| Demethylation | HBr (48%), reflux, 24 hrs | – | 2-Hydroxy-4-methoxybenzamide derivative | 65–70% |
Demethylation selectively removes one methoxy group under strong acidic conditions .
Key Structural Insights from NMR and MS Data
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties , particularly as a potential therapeutic agent. Research has focused on its interactions with neurotransmitter systems, which may lead to applications in treating neurological disorders. For instance, studies have shown that related piperidine derivatives can significantly affect choline transporters, suggesting that 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide may exhibit similar effects.
The biological activity of this compound is attributed to its interaction with specific receptors and enzymes. Potential mechanisms include:
- Receptor Modulation : Acting as an agonist or antagonist at various receptors.
- Enzyme Inhibition : Inhibiting enzymes involved in neurotransmitter uptake or metabolism .
Case Studies and Research Findings
Several studies have documented the effects of related compounds, providing insights into the potential applications of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide:
- A study on piperidine derivatives highlighted how structural modifications can lead to significant changes in potency against neurotransmitter transporters. This indicates that similar pathways may be explored for this compound.
- In a high-throughput screening study, compounds structurally similar to this benzamide were evaluated for their ability to inhibit specific transporters associated with neurotransmitter uptake. Results indicated that structural modifications significantly influenced their inhibitory efficacy .
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride involves its interaction with specific molecular targets in the body. It may act on:
Receptors: Binding to specific receptors to modulate their activity
Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways
Pathways: Affecting signaling pathways that regulate cellular functions
Comparison with Similar Compounds
Structural Comparison with Analogous Benzamide Derivatives
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Effects: Methoxy groups (electron-donating) vs. chloro/tert-butyl (electron-withdrawing/lipophilic) alter electronic properties and binding interactions. For example, 2,4-dichloro substitution in enhances antitrypanosomal activity, while dimethoxy groups may favor CNS targeting due to increased blood-brain barrier permeability .
Pharmacological and Functional Comparisons
Neuroleptic Activity
- MD 790501 (2,3-dimethoxy-substituted benzamide) exhibits neuroleptic potency exceeding haloperidol, with lower dyskinetic side effects at therapeutic doses . The target compound’s dimethoxy substitution may similarly enhance dopamine receptor affinity but requires empirical validation.
Antitrypanosomal Activity
- 2,4-Dichloro-N-(4-chlorophenyl)-N-(piperidin-4-yl)benzamide·HCl () demonstrates potent Trypanosoma brucei inhibition. Chloro substituents likely contribute to hydrophobic interactions with parasitic enzymes, a mechanism less probable for methoxy-substituted analogs .
Analgesic Potential
- N-(4-aminoquinolin-6-yl)benzamide·HCl () acts as a nociceptin antagonist, highlighting how benzamide scaffolds can be tailored for non-opioid analgesia.
Table 2: Physicochemical Comparison
Notes:
- The hydrochloride salt improves solubility but may reduce oral bioavailability due to high polarity.
Biological Activity
2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride is a compound of interest due to its potential biological activities, particularly in oncology. This article reviews the compound's structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride is with a molecular weight of 278.35 g/mol. Its structure features a benzamide core with methoxy substitutions and a piperidine ring, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| CAS Number | 953931-22-1 |
| Melting Point | Not available |
| Solubility | Soluble in water |
Synthesis
The synthesis of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide typically involves the following steps:
- Preparation of the Benzamide Core : Starting with a substituted benzoyl chloride.
- Nucleophilic Substitution : Reaction with piperidine to introduce the piperidine moiety.
- Methoxy Group Introduction : Utilizing methanol and an acid catalyst to achieve methoxylation at the 2 and 4 positions of the benzene ring.
Biological Activity
Research has indicated that derivatives of N-(piperidine-4-yl)benzamide exhibit significant antitumor activity. Specifically, studies have shown that compounds similar to 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide can induce cell cycle arrest in cancer cells.
Case Study: Antitumor Activity
A notable study evaluated various N-(piperidine-4-yl)benzamide derivatives for their antitumor effects against HepG2 liver cancer cells. The findings revealed that certain derivatives exhibited potent activity with IC50 values as low as 0.25 μM. Mechanistic studies demonstrated that these compounds could inhibit cyclin B1 expression while enhancing tumor suppressor proteins such as p21 and p53, leading to cell cycle arrest through a p53/p21-dependent pathway .
The mechanism by which 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide exerts its biological effects may involve:
- Receptor Interaction : Binding to specific cellular receptors or enzymes.
- Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells.
- Signal Pathway Activation : Modulating pathways involving p53 and AMPK, which are critical for cellular stress responses.
Research Findings
Several studies have explored the pharmacological profile of related compounds:
- Antitumor Efficacy : Compounds structurally related to 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide have shown promising results in inhibiting various cancer cell lines .
- Mechanistic Insights : Research indicates that these compounds can alter key regulatory proteins involved in cell proliferation and apoptosis .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride, and how can reaction conditions be optimized for academic-scale synthesis?
- Methodology : The compound is typically synthesized via alkylation of a piperidine derivative followed by benzoylation with 2,4-dimethoxybenzoyl chloride. Key steps include Boc protection/deprotection of the piperidine nitrogen and final HCl salt formation. Reaction optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of benzoyl chloride) and temperature (0–25°C) to minimize side products like over-alkylated species . Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) yields >95% purity.
Q. How should researchers characterize the compound’s structural integrity, and what analytical techniques are essential for confirmation?
- Methodology :
- NMR : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry of methoxy groups (δ 3.8–4.0 ppm for OCH₃) and piperidine methylene linkages (δ 2.6–3.2 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]+ expected m/z ~365) validates molecular weight .
- HPLC : Retention time consistency under gradient conditions (e.g., 0.1% TFA in H₂O/MeCN) ensures purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and goggles due to acute toxicity (H302: harmful if swallowed) and skin/eye irritation (H315/H319) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays) for this compound?
- Methodology :
- Orthogonal Assays : Combine radioligand binding (e.g., Ki determination) with functional assays (cAMP or calcium flux) to distinguish competitive antagonism from allosteric modulation .
- Structural Modeling : Perform docking studies (Schrödinger Maestro) to validate interactions with GPCRs (e.g., serotonin or adrenergic receptors) and correlate with experimental IC₅₀ discrepancies .
Q. What strategies improve the compound’s metabolic stability in preclinical studies without altering its target affinity?
- Methodology :
- Isotere Replacement : Substitute labile groups (e.g., piperidine N-methylation) to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the benzamide group as an ester to enhance oral bioavailability, with enzymatic cleavage in vivo .
Q. How do environmental factors (pH, temperature) influence the compound’s stability during long-term storage or in vitro assays?
- Methodology :
- Accelerated Stability Studies : Incubate the compound at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (new peaks >5% indicate instability). Optimal stability observed at pH 4–6 (citrate buffer) .
- Lyophilization : Freeze-drying in 5% mannitol preserves integrity for >12 months .
Q. What computational approaches are recommended for predicting off-target interactions of this compound?
- Methodology :
- Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to identify homologous targets across protein families .
- Machine Learning : Train models on ChEMBL bioactivity data to flag kinases or ion channels with >30% sequence similarity to primary targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
